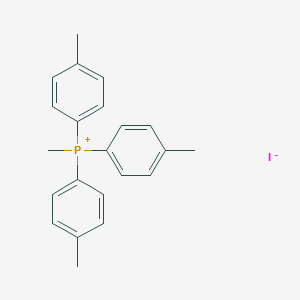![molecular formula C12H10BrN B174170 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline CAS No. 18528-77-3](/img/structure/B174170.png)
9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline is a chemical compound with the molecular formula C12H10BrN . It is a derivative of the cyclopentaquinoline group .
Molecular Structure Analysis
The molecular structure of 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline consists of a cyclopentaquinoline core with a bromine atom at the 9th position . The molecular weight of the compound is 248.12 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure Determination
Research has been conducted on the synthesis of metabolites related to compounds structurally similar to 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline. For instance, studies have been done on the synthesis of dihydroxylated and mono-hydroxylated metabolites of 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline, primarily to determine their chemical structures (Komatsu et al., 1996) (Komatsu et al., 1995).
Pharmacological Activity and Drug Synthesis
Investigations have shown that derivatives of similar quinoline compounds exhibit significant pharmacological activities. For example, 9-Bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides display enhanced diuretic activity compared to their non-brominated analogs (Ukrainets et al., 2013).
Temperature-Dependent Synthesis
A study involving base-promoted and temperature-dependent reactions of similar quinoline derivatives has been reported. This research highlights the selective synthesis of 2-bromo and 2-alkoxyfuro[2,3-b]quinolines, demonstrating the influence of temperature on chemical reactions (Nandini et al., 2014).
Cascade Reactions for Quinoline Derivatives
Research on the synthesis of cyclopenta[b]quinolines and cyclohexa[b]quinolines involved cascade reactions, indicating the potential for complex chemical synthesis pathways involving quinoline derivatives (Zhao et al., 2016).
Photocyclisation Reactions
There are studies on the photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes, which lead to the synthesis of annulated quinolines. This highlights the use of photochemical reactions in the synthesis of quinoline-related compounds (Austin et al., 2007).
Synthesis of Isoindolin-l-ones
A study described a general synthesis of quinoline-based isoindolin-l-ones, showcasing the diverse synthetic pathways possible with quinoline derivatives (Li et al., 2016).
Unusual Friedlander Reactions
Research has been conducted on the Friedlander reactions of 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1-ones, leading to novel quinoxaline-based heterocycles. This highlights the unexpected chemical pathways and products that can arise from reactions involving quinoline compounds (Shoker et al., 2012).
Inhibitor Synthesis
A study focused on synthesizing inhibitors of fructose-1,6-bisphosphatase (F16BPase) using 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives, indicating the potential for these compounds in medicinal chemistry (Rosini et al., 2006).
New Cyclopenta[b]quinoline Derivatives
Research on the synthesis of new cyclopenta[b]quinoline derivatives has been reported, further demonstrating the versatility of quinoline compounds in chemical synthesis (Kozlov et al., 2018).
Wirkmechanismus
Target of Action
The primary target of 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline interacts with both the catalytic and peripheral sites of AChE . This dual-site binding enhances the inhibitory effect on AChE, leading to an increase in acetylcholine levels. The compound’s mode of action is similar to that of tacrine, a known AChE inhibitor .
Result of Action
The molecular and cellular effects of 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline’s action primarily involve the enhancement of cholinergic transmission. This is achieved by increasing acetylcholine levels in the synaptic cleft through the inhibition of AChE . The resulting increase in acetylcholine can potentially improve cognitive function, particularly in conditions characterized by reduced cholinergic transmission, such as Alzheimer’s disease .
Eigenschaften
IUPAC Name |
9-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFJFYNEDMHKMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480088 |
Source


|
| Record name | 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline | |
CAS RN |
18528-77-3 |
Source


|
| Record name | 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B174093.png)

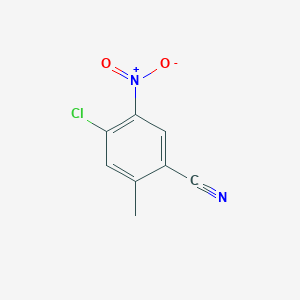
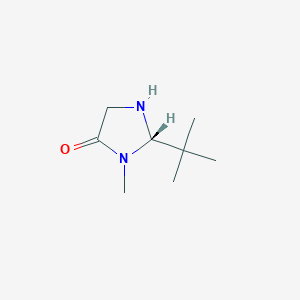


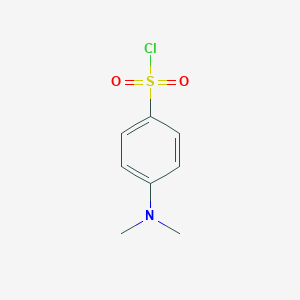
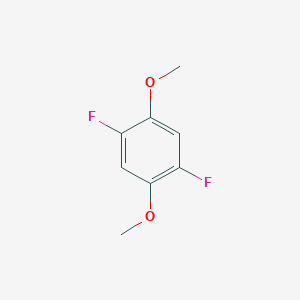
![Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B174111.png)
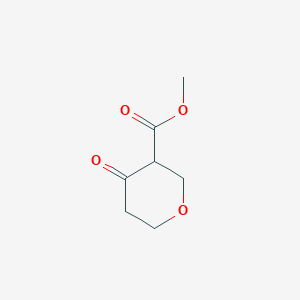

![Bis[(2-di-i-propylphosphino]ethyl)amine](/img/structure/B174116.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B174118.png)
